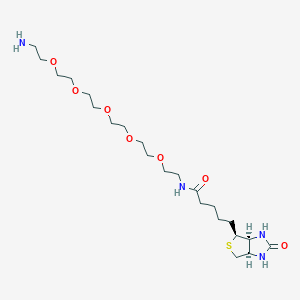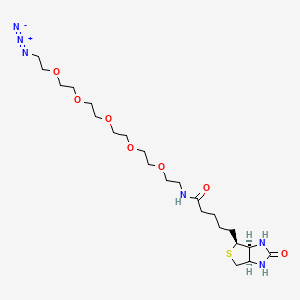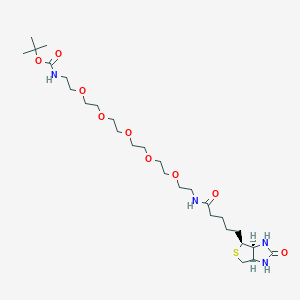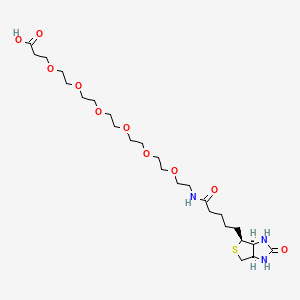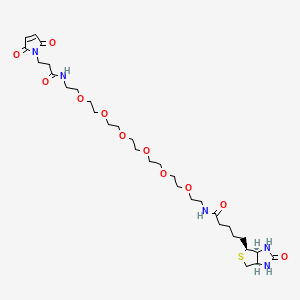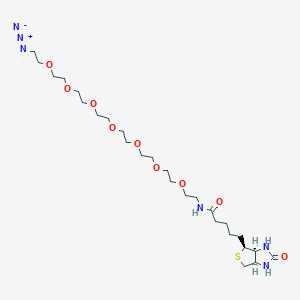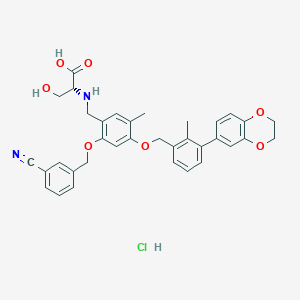
BMS-1001 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-1001 hydrochloride is a novel and potent small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction . It was first discovered by Bristol-Myers Squibb . The IC50 value of BMS-1001 in a homogeneous time-resolved fluorescence (HTRF) binding assay is 2.25 nM . It is orally active and exhibits low toxicity in cells .
Molecular Structure Analysis
The molecular formula of BMS-1001 hydrochloride is C35H35ClN2O7 . The exact mass is not available, but the molecular weight is 631.11 .Physical And Chemical Properties Analysis
BMS-1001 hydrochloride has a molecular weight of 631.11 and a molecular formula of C35H35ClN2O7 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación
Cancer Research
BMS-1001 (hydrochloride) is a small molecule inhibitor of the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) . This interaction plays a significant role in the immune system’s response to cancer cells. By inhibiting this interaction, BMS-1001 (hydrochloride) can potentially enhance the immune system’s ability to recognize and destroy cancer cells.
Immunology
The PD-1/PD-L1 interaction is a critical immune checkpoint that plays a role in preventing the immune system from attacking the body’s own cells . Inhibitors like BMS-1001 (hydrochloride) can help researchers study this mechanism and potentially develop treatments for autoimmune diseases where the immune system mistakenly attacks healthy cells.
Drug Development
BMS-1001 (hydrochloride) is an orally active compound , which makes it a potential candidate for drug development. Its oral bioavailability could be advantageous in developing patient-friendly treatment options.
Biochemical Research
BMS-1001 (hydrochloride) has an IC50 value of 2.25 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay . This makes it a useful tool in biochemical research for studying the kinetics of the PD-1/PD-L1 interaction.
Cell Signaling
The PD-1/PD-L1 interaction is a key part of cell signaling in the immune system . BMS-1001 (hydrochloride), as an inhibitor of this interaction, can be used to study cell signaling pathways and their role in immune responses.
Toxicology
BMS-1001 (hydrochloride) exhibits low toxicity in cells , which is an important factor in drug development. Studying its toxicological profile can provide insights into its safety and potential side effects.
Mecanismo De Acción
Target of Action
BMS-1001 (hydrochloride), also known as BMS-1001 hydrochloride, is an orally active human PD-L1/PD-1 immune checkpoint inhibitor . The primary targets of BMS-1001 are the programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) . These proteins play a crucial role in the immune system, particularly in the down-regulation of the immune system and induction of immune tolerance .
Mode of Action
BMS-1001 binds to human PD-L1 and blocks its interaction with PD-1 . This binding activity disrupts the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, BMS-1001 can enhance the immune system’s ability to detect and destroy cancer cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a critical biochemical pathway affected by BMS-1001 . Normally, the interaction between PD-1 and PD-L1 helps to maintain immune homeostasis by preventing overactivation of T cells, which could lead to autoimmunity . Many cancer cells overexpress pd-l1, which binds to pd-1 on t cells and inhibits their anti-tumor activity . By blocking the interaction between PD-1 and PD-L1, BMS-1001 can alleviate the inhibitory effect of PD-L1 on T-cell activation .
Pharmacokinetics
It is noted that bms-1001 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The primary result of BMS-1001’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This can enhance the immune system’s ability to fight against cancer cells .
Safety and Hazards
BMS-1001 hydrochloride is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, appropriate measures such as washing with copious amounts of water and seeking medical attention should be taken .
Propiedades
IUPAC Name |
(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUZONDVBDCAX-VNUFCWELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BMS-1001 (hydrochloride) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




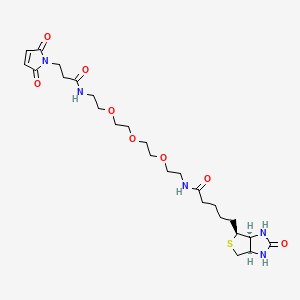
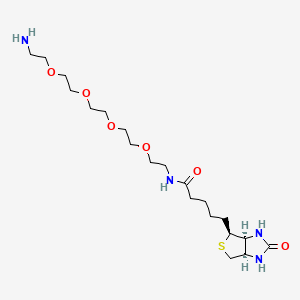
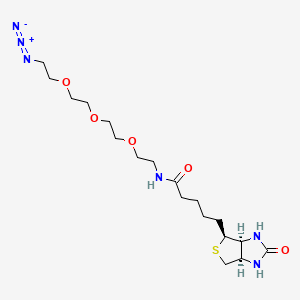
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)
